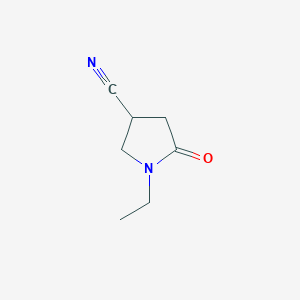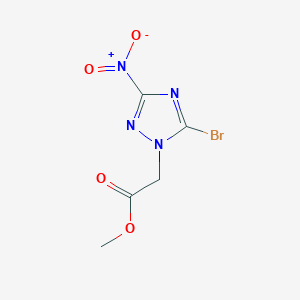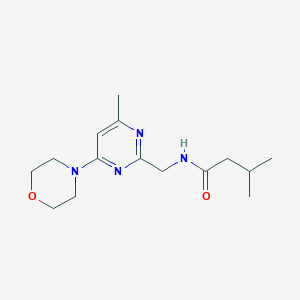
1-Ethyl-5-oxopyrrolidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-oxopyrrolidine-3-carbonitrile is an organic compound . It is one of the numerous organic compounds that compose American Elements’s comprehensive catalog of life science products . The chemical formula of this compound is C7H10N2O .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-5-oxopyrrolidine-3-carbonitrile is characterized by a five-membered pyrrolidine ring . The IUPAC name of this compound is (5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one .Physical And Chemical Properties Analysis
1-Ethyl-5-oxopyrrolidine-3-carbonitrile has a molecular weight of 138.17 . It appears as a liquid at room temperature .Applications De Recherche Scientifique
Antifibrotic Activity
A series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles were synthesized and evaluated for their antifibrotic activity. Compounds within this series, including bicyclic and tricyclic derivatives, showed potent antifibrotic activity, highlighting the potential therapeutic applications of these compounds in treating fibrotic diseases without harmful side effects on liver and kidney functions (Ismail & Noaman, 2005).
Optical Properties and Structural Analysis
Pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile, were synthesized and their structural features studied through spectroscopy and crystallography. These compounds have shown unique optical properties through UV–vis absorption and fluorescence spectroscopy, indicating their potential use in materials science for optical applications (Cetina et al., 2010).
Novel Synthetic Routes
A novel synthetic approach to 1-Substituted 3-(Dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles was developed, showcasing the versatility of related carbonitrile compounds in organic synthesis. The study provides insights into the structural and optical characteristics of these compounds, highlighting their potential applications in chemical synthesis and material sciences (Landmesser et al., 2008).
Photovoltaic Applications
Research into pyrazolo pyridine derivatives for their structural, optical, and junction characteristics suggests potential applications in photovoltaic devices and photosensors. The study highlights the promising photovoltaic properties of these compounds and their application in fabricating heterojunctions for energy conversion (Zedan et al., 2020).
Antimicrobial and Antiviral Activities
Azafluorene derivatives of pyridine carbonitriles have been synthesized and evaluated for their potential as inhibitors of SARS-CoV-2 RdRp. The study presents structural analysis, quantum chemical modeling, and molecular docking analysis, suggesting these compounds could contribute to the development of new antiviral drugs (Venkateshan et al., 2020).
Safety and Hazards
Orientations Futures
The pyrrolidine ring, a key component of 1-Ethyl-5-oxopyrrolidine-3-carbonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKFWRDUVAESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2672706.png)



![1-(2-Chloropropanoyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2672714.png)



![Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672722.png)


![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/no-structure.png)